molecular formula C20H15ClN2O5S B12452863 2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid

2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B12452863
M. Wt: 430.9 g/mol
InChI Key: CVLUCPHMGNXIQT-UHFFFAOYSA-N
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Description

2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the coupling of 4-chlorobenzenesulfonyl chloride with 3-aminobenzoic acid under controlled conditions to form an intermediate. This intermediate is then further reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Shares the sulfonyl and chlorophenyl groups but lacks the benzoic acid moiety.

    3-Aminobenzoic acid: Contains the benzoic acid and amino groups but lacks the sulfonyl and chlorophenyl groups.

    2-Aminobenzoic acid: Similar to 3-aminobenzoic acid but with the amino group in a different position.

Uniqueness

2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15ClN2O5S

Molecular Weight

430.9 g/mol

IUPAC Name

2-[[3-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C20H15ClN2O5S/c21-14-8-10-16(11-9-14)29(27,28)23-15-5-3-4-13(12-15)19(24)22-18-7-2-1-6-17(18)20(25)26/h1-12,23H,(H,22,24)(H,25,26)

InChI Key

CVLUCPHMGNXIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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